BenchChemオンラインストアへようこそ!

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Dorzolamide synthesis Carbonic anhydrase inhibitor Intermediate comparison

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (CAS 120279‑88‑1) is a racemic thienothiopyran‑2‑sulfonamide that serves as the pivotal intermediate in the industrial synthesis of the topical carbonic‑anhydrase inhibitor dorzolamide hydrochloride [REFS‑1]. Beyond its established role in antiglaucoma API manufacture, the compound is employed as a chiral optical reagent for determining the enantiomeric purity of butyric acid, leveraging the optical rotation of the 6‑methyl‑4‑oxo scaffold [REFS‑2].

Molecular Formula C8H9NO3S3
Molecular Weight 263.4 g/mol
CAS No. 120279-88-1
Cat. No. B038761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
CAS120279-88-1
Molecular FormulaC8H9NO3S3
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)N
InChIInChI=1S/C8H9NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3,(H2,9,11,12)
InChIKeyQMNAQPMXDMLOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (CAS 120279-88-1) – Key Intermediate & Chiral Reagent for Scientific Procurement


6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (CAS 120279‑88‑1) is a racemic thienothiopyran‑2‑sulfonamide that serves as the pivotal intermediate in the industrial synthesis of the topical carbonic‑anhydrase inhibitor dorzolamide hydrochloride [REFS‑1]. Beyond its established role in antiglaucoma API manufacture, the compound is employed as a chiral optical reagent for determining the enantiomeric purity of butyric acid, leveraging the optical rotation of the 6‑methyl‑4‑oxo scaffold [REFS‑2]. The molecule (C₈H₉NO₃S₃, MW 263.4 g mol⁻¹) is a tan solid with a predicted pKa of 9.63 and a boiling point of ~520.6 °C, stored at 2‑8 °C [REFS‑3][REFS‑4].

Why 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide Cannot Be Replaced by In‑Class Analogs


The thieno[2,3‑b]thiopyran‑2‑sulfonamide scaffold is acutely sensitive to substituent and oxidation‑state variation. Removal of the 6‑methyl group (giving 4‑oxo‑5,6‑dihydro‑4H‑thieno[2,3‑b]thiopyran‑2‑sulfonamide, CAS 105951‑31‑3) eliminates the chiral centre that is essential for the downstream enantioselective synthesis of dorzolamide [REFS‑1]. Oxidation to the 7,7‑dioxide (CAS 935289‑26‑2) or conversion to the sulfonic acid (CAS 120279‑86‑9) fundamentally alters reactivity, requiring additional synthetic steps and lowering overall process efficiency. Furthermore, the racemic nature of 120279‑88‑1 permits achiral‑phase analytical method development and serves as a cost‑effective starting material for chiral resolution studies, whereas the enantiopure (S)‑isomer (CAS 1383784‑43‑7) is significantly more expensive and less readily available in bulk [REFS‑2]. These structural and stereochemical distinctions make generic substitution impossible without compromising synthetic yield, optical purity, or process economics.

Quantitative Differentiation Evidence for 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide vs. Closest Analogs


Intermediate for Dorzolamide – Sulfonamide vs. Sulfonic Acid Route Efficiency

6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (120279-88-1) is the direct sulfonamide intermediate for dorzolamide hydrochloride, whereas the corresponding sulfonic acid (CAS 120279-86-9) requires additional amidation steps. Patent literature identifies 120279-88-1 as the key intermediate preceding the resolution and 7,7-dioxide formation steps, with overall process yields reported in the range of 38–80% for the sulfonamide pathway depending on specific conditions [1][2]. In contrast, the sulfonic acid route necessitates conversion to the sulfonyl chloride (CAS 120279-87-0) followed by amidation, adding at least one extra synthetic operation and reducing cumulative yield [2].

Dorzolamide synthesis Carbonic anhydrase inhibitor Intermediate comparison

Chiral Derivatization Capacity – Optical Rotation Utility Absent in Non-Methylated Analog

The 6-methyl substituent creates a stereogenic centre at C‑6, enabling 120279-88-1 to function as a chiral optical reagent for determining the enantiomeric purity of butyric acid. The optical rotation of the compound (referred to as 6MTA) is measured at varying butyric acid concentrations in hexane with acetonitrile as eluent . This application is impossible with the des‑methyl analog 4‑oxo‑5,6‑dihydro‑4H‑thieno[2,3‑b]thiopyran‑2‑sulfonamide (CAS 105951‑31‑3), which lacks the chiral centre necessary for diastereomeric differentiation .

Chiral derivatization Enantiomeric purity Butyric acid analysis

Physicochemical Property Differentiation – pKa and Hydrogen‑Bonding Profile vs. 7,7‑Dioxide

The sulfonamide form (120279-88-1) has a predicted pKa of 9.63 ± 0.40, a computed XLogP3 of 1.3, and one hydrogen‑bond donor [1]. In comparison, the 7,7‑dioxide analog (CAS 935289‑26‑2) introduces two additional polar S=O bonds, which substantially increase hydrogen‑bond acceptor count and polarity, altering solubility and chromatographic behaviour. The lower oxidation state of 120279‑88‑1 makes it more lipophilic (XLogP3 = 1.3 vs. expected <0.5 for the dioxide), facilitating organic‑solvent extraction and non‑aqueous reaction compatibility preferred in early‑stage dorzolamide synthesis.

Physicochemical properties Solubility Reactivity prediction

Commercial Purity and Batch Consistency – 95% vs. Enantiopure Form Purity and Availability

The racemic sulfonamide (120279-88-1) is consistently supplied at ≥95% purity by major vendors including Sigma-Aldrich (AA Blocks) and AKSci, with full analytical documentation (COA, MSDS) available . The enantiopure (S)-isomer (CAS 1383784‑43‑7) is offered at a marginally higher purity of 97% by Bidepharm, but with limited bulk availability and without the extensive quality‑control infrastructure typical of Sigma-Aldrich’s distribution network . For achiral applications or racemic synthesis, the 95% purity racemate provides sufficient quality with shorter lead times and lower cost.

Purity comparison Commercial availability Quality control

Optimal Application Scenarios for 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide


Dorzolamide Hydrochloride API Manufacturing – Late‑Stage Intermediate

120279-88-1 is the direct sulfonamide precursor to dorzolamide hydrochloride. Procuring this intermediate rather than the sulfonic acid or sulfonyl chloride reduces synthetic steps by ≥2 operations, directly translating to lower solvent consumption, reduced waste, and higher cumulative yield. This compound is integrated into established industrial processes protected by US Patent 5,308,863 and EP 1918293 [1][2].

Enantiomeric Purity Determination of Butyric Acid and Related Carboxylic Acids

The chiral centre at C‑6 enables the compound (6MTA) to serve as a chiral derivatizing agent for carboxylic acid enantiopurity analysis. The optical rotation of 6MTA is measured in hexane/acetonitrile systems, providing a cost‑effective alternative to expensive chiral HPLC columns for routine quality control of butyric acid enantiomers .

Achiral Analytical Method Development and Validation

As a racemic mixture, 120279-88-1 is ideal for developing and validating achiral HPLC/UV methods for dorzolamide intermediate purity monitoring. Its consistent 95% purity, well‑characterized UV absorbance (~254 nm), and availability with full analytical documentation make it the preferred reference standard for process analytical technology (PAT) in GMP environments .

Structure–Activity Relationship (SAR) Studies on Carbonic Anhydrase Inhibitors

The non‑oxidized thienothiopyran core of 120279-88-1 provides a baseline scaffold for SAR exploration. Unlike the 7,7‑dioxide, which is already committed to the dorzolamide pharmacophore, the sulfonamide oxidation state allows divergent functionalization at sulfur and the 4‑position, enabling libraries of novel carbonic anhydrase inhibitors [1].

Quote Request

Request a Quote for 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.